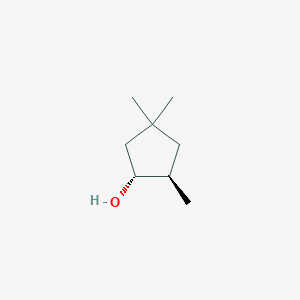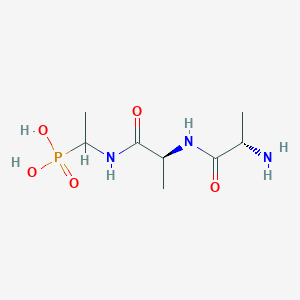
L-Alanyl-N-(1-phosphonoethyl)-L-alaninamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Alanyl-N-(1-phosphonoethyl)-L-alaninamide is a synthetic compound with potential applications in various scientific fields. It is characterized by its unique molecular structure, which includes an alanyl group and a phosphonoethyl group attached to an alaninamide backbone. This compound is of interest due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-N-(1-phosphonoethyl)-L-alaninamide typically involves the use of protected amino acids and phosphonoethyl derivatives. The reaction conditions often require the use of coupling agents such as carbodiimides to facilitate the formation of peptide bonds. The process may involve multiple steps, including protection and deprotection of functional groups to ensure the correct assembly of the molecule.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently produce the compound by sequentially adding amino acids and other necessary reagents under controlled conditions. The final product is then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure its purity and quality.
Analyse Des Réactions Chimiques
Types of Reactions
L-Alanyl-N-(1-phosphonoethyl)-L-alaninamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve the desired transformations.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized phosphonoethyl derivatives, while reduction can produce reduced forms of the compound.
Applications De Recherche Scientifique
L-Alanyl-N-(1-phosphonoethyl)-L-alaninamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a diagnostic tool.
Industry: The compound is used in the production of specialized materials and as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of L-Alanyl-N-(1-phosphonoethyl)-L-alaninamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence cellular processes through its unique chemical structure.
Comparaison Avec Des Composés Similaires
L-Alanyl-N-(1-phosphonoethyl)-L-alaninamide can be compared with other similar compounds, such as:
L-Alanyl-L-alaninamide: Lacks the phosphonoethyl group, which may result in different chemical and biological properties.
N-(1-Phosphonoethyl)-L-alaninamide: Lacks the alanyl group, which may affect its reactivity and interactions with molecular targets.
L-Alanyl-N-(1-phosphonoethyl)-L-phenylalaninamide: Contains a phenylalanine residue instead of alanine, which may alter its properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological characteristics.
Propriétés
Numéro CAS |
60778-50-9 |
|---|---|
Formule moléculaire |
C8H18N3O5P |
Poids moléculaire |
267.22 g/mol |
Nom IUPAC |
1-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]ethylphosphonic acid |
InChI |
InChI=1S/C8H18N3O5P/c1-4(9)7(12)10-5(2)8(13)11-6(3)17(14,15)16/h4-6H,9H2,1-3H3,(H,10,12)(H,11,13)(H2,14,15,16)/t4-,5-,6?/m0/s1 |
Clé InChI |
YRVLXUKRIFZZRC-HVYQYDHPSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](C)C(=O)NC(C)P(=O)(O)O)N |
SMILES canonique |
CC(C(=O)NC(C)C(=O)NC(C)P(=O)(O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Oxido-2-[(2,3,6-trimethylphenyl)methylsulfinyl]pyridin-1-ium](/img/structure/B14607161.png)


![Thiazolo[3,2-b][1,2,4]triazol-6(5H)-one, 2-phenyl-](/img/structure/B14607181.png)
![3-(Methyl{4-[(E)-(4-methylphenyl)diazenyl]phenyl}amino)propanenitrile](/img/structure/B14607182.png)
![(8R,9S,10R,13S,14S,17S)-3,10,13-trimethyl-2,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B14607186.png)


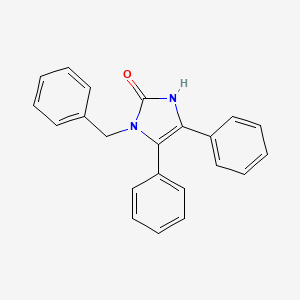
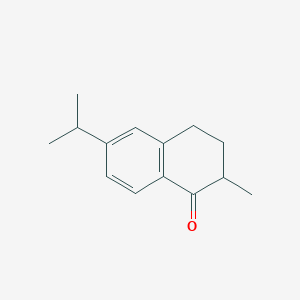
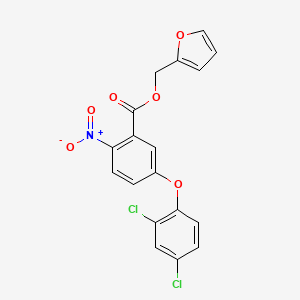

![4-[(Hexylamino)methyl]-5-[(hexylsulfanyl)methyl]-2-methylpyridin-3-OL](/img/structure/B14607226.png)
